2-Acetylphenyl 2,6-dichloroisonicotinate
Overview
Description
2-Acetylphenyl 2,6-dichloroisonicotinate is an organic compound with the molecular formula C14H9Cl2NO3 It is a derivative of isonicotinic acid, featuring both acetyl and dichloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with 2-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 2,6-dichloroisonicotinate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms in the isonicotinic acid moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-acetylphenyl 2,6-dichloroisonicotinic acid.
Reduction: Formation of 2-(1-hydroxyethyl)phenyl 2,6-dichloroisonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylphenyl 2,6-dichloroisonicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an elicitor in plant defense mechanisms, stimulating the production of secondary metabolites.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 2,6-dichloroisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act as an elicitor, triggering defense responses in plants by mimicking pathogen attack. This leads to the activation of signaling pathways that result in the production of defensive compounds. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic acid: A precursor in the synthesis of 2-Acetylphenyl 2,6-dichloroisonicotinate.
2-Acetylphenol: Another precursor used in the synthesis.
Trifluoroethyl 2,6-dichloroisonicotinate: A derivative with similar elicitor properties.
Uniqueness
This compound is unique due to its combined structural features of both acetyl and dichloroisonicotinate moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-acetylphenyl) 2,6-dichloropyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8(18)10-4-2-3-5-11(10)20-14(19)9-6-12(15)17-13(16)7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDTKQGXBFJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=NC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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